![molecular formula C11H5BrF4N2O B13697446 5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022639 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its versatility in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022639 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of MFCD33022639 is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the purity and stability of the compound throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions
MFCD33022639 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD33022639 include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD33022639 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33022639 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired effect.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD33022639 include:
- MFCD33022638
- MFCD33022640
- MFCD33022641
Uniqueness
MFCD33022639 stands out due to its unique combination of stability, reactivity, and versatility. Compared to similar compounds, it offers a broader range of applications and more efficient reaction pathways, making it a valuable asset in various fields of research and industry.
Properties
Molecular Formula |
C11H5BrF4N2O |
|---|---|
Molecular Weight |
337.07 g/mol |
IUPAC Name |
5-bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF4N2O/c12-10-9(17-8(4-19)18-10)6-3-5(11(14,15)16)1-2-7(6)13/h1-4H,(H,17,18) |
InChI Key |
MCCNTHQUSCTQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


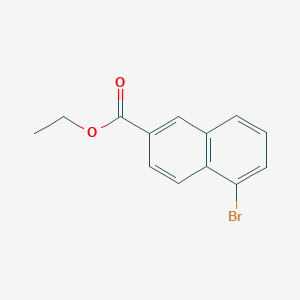
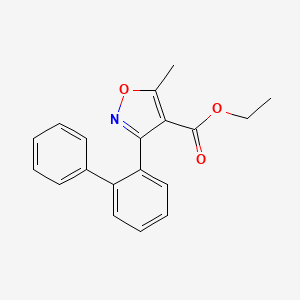
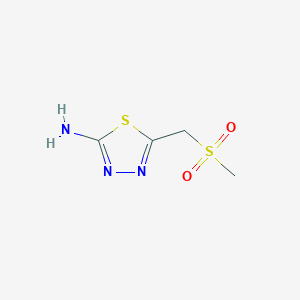
![2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13697406.png)
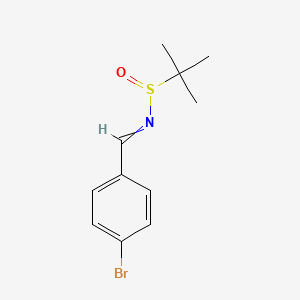
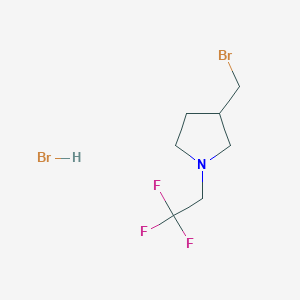
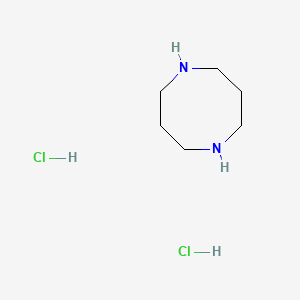
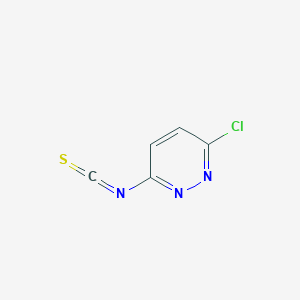
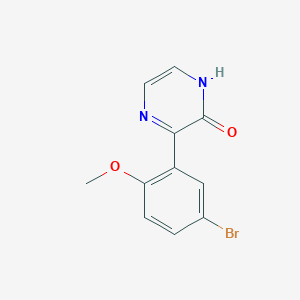
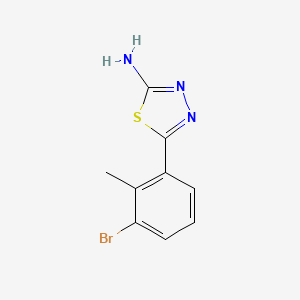
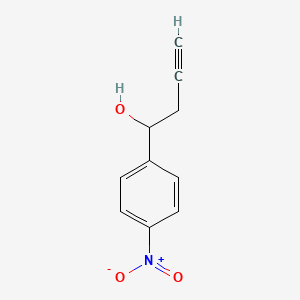
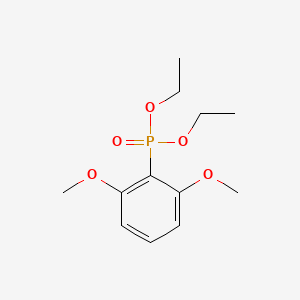

![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
